1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Description
1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a heterocyclic compound featuring a central azetidine (four-membered nitrogen-containing ring) linked to a thiazole moiety via an oxygen bridge and a thiophene-substituted ketone group. Its structural complexity combines aromatic heterocycles (thiazole and thiophene) with a strained azetidine ring, making it a candidate for diverse biological activities, particularly in anticancer research. The compound’s design leverages the electronic and steric properties of thiazole and thiophene to modulate interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(6-10-2-1-4-17-10)14-7-9(8-14)16-12-13-3-5-18-12/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSFFLQJWMLABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves the formation of the thiazole and thiophene rings followed by their coupling with an azetidine moiety. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling with Azetidine: The final step involves the coupling of the thiazole and thiophene rings with an azetidine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing thiazole and thiophene moieties in anticancer therapy. For instance, derivatives of 1,3,4-thiadiazoles have shown significant in vitro cytotoxicity against various cancer cell lines, such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) cells. These compounds are believed to inhibit critical biological processes involved in cancer progression, including DNA synthesis and cell division .
Case Study:
A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could serve as effective alternatives to traditional chemotherapeutics like cisplatin due to their lower toxicity profiles and higher selectivity for cancerous cells .
Antimicrobial Properties
Compounds similar to 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one have been reported to exhibit antimicrobial activity. The presence of heteroatoms in the thiazole and thiophene rings enhances their ability to interact with microbial targets, making them potential candidates for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
Research has also indicated that derivatives containing the thiazole nucleus possess anti-inflammatory and analgesic properties. These compounds may inhibit pathways involved in inflammation and pain signaling, which could lead to the development of new therapeutic agents for treating chronic pain conditions .
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiazole intermediate by reacting 2-aminothiazole with a halogenated compound.
- Coupling the thiazole intermediate with an azetidine derivative using coupling reagents such as EDCI in the presence of bases like triethylamine.
This synthetic pathway allows for the introduction of various substituents that can modulate the biological activity of the final product .
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is likely related to its ability to interact with biological targets through its thiazole and thiophene rings. These rings can engage in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with proteins and other biomolecules. The azetidine moiety may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Thiophene Moieties
The compound’s closest analogues include:
Key Observations :
- Heterocyclic Substituents : Replacing thiazole-oxy with pyrimidine-thioether (as in ) reduces oxygen-mediated hydrogen bonding capacity, which may explain lower cytotoxicity in some derivatives.
- Electron-Withdrawing Groups : The chlorophenyl group in enhances antitumor activity, suggesting that electron-withdrawing substituents improve potency against cancer cells.
Q & A
Q. What are the standard synthetic protocols for preparing 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one?
Methodological Answer: The compound is synthesized via multi-step reactions. A typical approach involves:
- Reacting intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one with substituted thiazol-2-amines under reflux in ethanol.
- Purification via recrystallization (e.g., EtOH/H₂O) and characterization using spectral techniques (IR, NMR, mass spectrometry). Yields are optimized by controlling reaction time and stoichiometry .
Q. How can the compound be characterized to confirm structural integrity?
Methodological Answer: Use a combination of:
Q. What substituent effects should be considered during synthesis?
Methodological Answer: Substituents on aryl glyoxals or amines influence product formation. For example:
- Electron-withdrawing groups (EWGs) favor cyclized products (e.g., benzoimidazoles).
- Electron-donating groups (EDGs) may stabilize intermediates, altering reaction pathways. Systematic variation of substituents with Hammett constants can predict outcomes .
Advanced Research Questions
Q. How can computational tools aid in optimizing synthetic routes?
Methodological Answer: AI-driven retrosynthesis platforms (e.g., Template_relevance models) analyze reaction databases to propose feasible one-step pathways. For example:
- Prioritize routes using azetidine-thiazole coupling or thiophene acylation.
- Validate predictions with DFT calculations to assess energy barriers .
Q. How do reaction mechanisms differ under varying catalytic conditions?
Methodological Answer:
Q. How can docking studies elucidate potential biological activity?
Methodological Answer:
Q. How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
Q. What strategies improve regioselectivity in thiazole-azetidine coupling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
